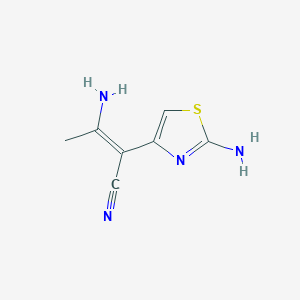

3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

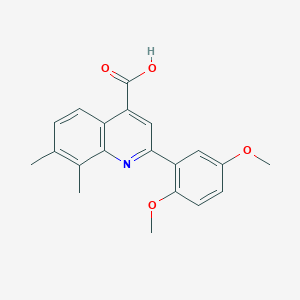

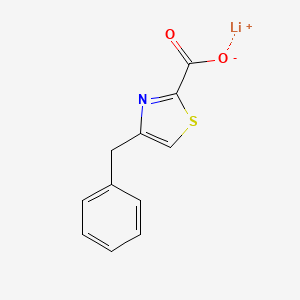

“3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Huckel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 201.25 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile has been used in a variety of scientific research applications, such as the synthesis of antibiotics, antivirals, and antifungals. It has also been used in the synthesis of polymers and dyes. In addition, this compound has been used in the synthesis of compounds for the treatment of cancer and other diseases, as well as in the synthesis of compounds for the development of new drugs.

Mechanism of Action

3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is an aminothiazole, which means that it is capable of forming a covalent bond with a variety of molecules. This allows it to interact with a variety of biological targets, including proteins, enzymes, and DNA. By forming covalent bonds with these targets, this compound can alter their function and affect the activity of the cell.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on the specific application and target of the compound. In general, this compound has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and manipulate. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound can be toxic if ingested and should be handled with care.

Future Directions

The future of research on 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is wide open. Possible future directions include the development of new methods for the synthesis of this compound and its derivatives, the development of new applications for this compound in the synthesis of drugs and other compounds, and the investigation of the biochemical and physiological effects of this compound on various biological targets. In addition, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile can be achieved through a variety of methods, including the condensation reaction of 2-amino-1,3-thiazole and 2-bromo-but-2-enenitrile. This reaction yields a mixture of this compound and 2-amino-3-bromobut-2-enenitrile. The mixture can then be separated by column chromatography.

Safety and Hazards

The safety information for “3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

(E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNUCOMPUMJKP-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=CSC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C1=CSC(=N1)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)